3-Chloro-3',4'-difluorobenzophenone
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Overview
Description
3-Chloro-3’,4’-difluorobenzophenone is a chemical compound with the molecular formula C13H7ClF2O and a molecular weight of 252.65 g/mol . . The compound consists of a benzophenone core substituted with chlorine and fluorine atoms, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-3’,4’-difluorobenzophenone typically involves the acylation of fluorobenzene derivatives. One common method includes the reaction of 3-chlorobenzoyl chloride with 3,4-difluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of 3-Chloro-3’,4’-difluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-3’,4’-difluorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Formation of substituted benzophenone derivatives.
Reduction: Formation of 3-chloro-3’,4’-difluorobenzhydrol.
Oxidation: Formation of 3-chloro-3’,4’-difluorobenzoic acid.
Scientific Research Applications
3-Chloro-3’,4’-difluorobenzophenone has garnered attention in various scientific research fields due to its unique properties:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-3’,4’-difluorobenzophenone involves its interaction with molecular targets through its functional groups. The carbonyl group can form hydrogen bonds and interact with nucleophilic sites, while the chlorine and fluorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
4,4’-Difluorobenzophenone: Similar structure but lacks the chlorine atom, leading to different reactivity and applications.
3,3’-Difluorobenzophenone: Similar structure but lacks the chlorine atom, affecting its chemical behavior.
3-Chloro-4-fluorobenzophenone: Similar structure but with only one fluorine atom, resulting in different properties.
Uniqueness: 3-Chloro-3’,4’-difluorobenzophenone is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric effects. These effects influence its reactivity, making it a valuable compound in various chemical transformations and applications.
Properties
IUPAC Name |
(3-chlorophenyl)-(3,4-difluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF2O/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLJNBOTIFBIRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=CC(=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373904 |
Source
|
Record name | 3-Chloro-3',4'-difluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844884-94-2 |
Source
|
Record name | 3-Chloro-3',4'-difluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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